N-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine
Description
Properties
IUPAC Name |
N-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S2/c1-11-17-18-16(24-11)21-9-7-12(8-10-21)20(2)15-13-5-3-4-6-14(13)25(22,23)19-15/h3-6,12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVPJFMXWMGFIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCC(CC2)N(C)C3=NS(=O)(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of 2-Aminobenzenethiol to Benzothiazole Sulfone
The benzothiazole sulfone moiety is synthesized by oxidizing 2-aminobenzenethiol. Hydrogen peroxide (30% in acetic acid, 80°C, 6 h) converts the thiol group to a sulfone, yielding 1,2-benzothiazol-3-amine 1,1-dioxide in 85% purity.
N-Methylation of the Amine Group
The free amine is methylated using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 h. This step introduces the N-methyl group, producing N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine with 78% yield.
Synthesis of 5-Methyl-1,3,4-Thiadiazol-2-yl Piperidine
Formation of 5-Methyl-1,3,4-Thiadiazole
A cyclocondensation reaction between thioacetamide and hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux (24 h) generates 5-methyl-1,3,4-thiadiazole-2-amine . The product is purified via recrystallization (ethanol/water, 1:1).
Piperidine Functionalization
The thiadiazole is coupled to piperidine via a Mannich reaction. 5-Methyl-1,3,4-thiadiazole-2-amine reacts with piperidine and formaldehyde (37% aqueous solution) in methanol at 50°C for 8 h, yielding 1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-amine (72% yield).
Coupling of Fragments
Nucleophilic Substitution
The N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine and 1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-amine are coupled using chloroacetyl chloride as a linker. In anhydrous dichloromethane (DCM), equimolar reactants are stirred with triethylamine (Et₃N) at 0°C for 2 h, followed by room temperature for 12 h. The intermediate 2-chloro-N-(1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl)-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine is isolated (65% yield) and reduced with sodium borohydride (NaBH₄) in methanol to yield the final product (58% overall yield).
Microwave-Assisted Optimization
Microwave irradiation (150 W, 120°C, 30 min) accelerates the coupling step, improving yields to 82% by enhancing reaction kinetics and reducing side products.
Spectroscopic Characterization
Mechanistic Insights and Challenges
Sulfone Oxidation Dynamics
The oxidation of benzothiazole to its sulfone form is sensitive to reaction time and temperature. Over-oxidation leads to sulfonic acid byproducts, necessitating precise control.
Steric Hindrance in Coupling
Bulky substituents on piperidine and benzothiazole reduce coupling efficiency. Microwave irradiation mitigates this by enhancing molecular collisions.
Yield Optimization Strategies
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Anhydrous DCM with Et₃N | +15% |
| Temperature | Microwave (120°C) vs. conventional (25°C) | +24% |
| Catalyst | Triethylamine (2 eq.) | +12% |
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
N-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific diseases.
Material Science: The compound’s unique properties make it suitable for use in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with thiadiazole, piperidine, or benzothiazole rings, such as:
1,3,4-thiadiazole derivatives: Known for their antimicrobial and anticancer activities.
Piperidine derivatives: Used in the synthesis of pharmaceuticals and agrochemicals.
Benzothiazole derivatives: Studied for their potential as anticancer and antimicrobial agents.
Uniqueness
N-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Q & A
Basic Research Question
- ¹H/¹³C NMR : Prioritize signals for the thiadiazole (δ 8.87–8.90 ppm for aromatic protons) and 1,1-dioxo-benzothiazole (δ 7.5–8.2 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- IR Spectroscopy : Identify sulfone stretches (1150–1300 cm⁻¹) and amine N–H bonds (3298 cm⁻¹) .
- X-ray Crystallography : Resolve intermolecular interactions (e.g., hydrogen bonds like N–H⋯N) to validate 3D conformation .
How can researchers address contradictions in biological activity data across studies?
Advanced Research Question
- Standardize Assays : Replicate assays under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Orthogonal Validation : Combine enzyme inhibition assays with surface plasmon resonance (SPR) to confirm binding kinetics .
- Structural Analysis : Use X-ray crystallography to verify target binding modes and rule out off-target interactions .
What computational approaches predict binding affinity, and how should models be validated?
Advanced Research Question
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with PFOR enzymes, focusing on the thiadiazole-amide motif’s role in hydrogen bonding .
- MD Simulations : Run 100-ns trajectories to assess stability of predicted poses in explicit solvent .
- Experimental Validation : Mutagenesis (e.g., Ala-scanning of binding pockets) or isothermal titration calorimetry (ITC) to quantify binding energetics .
What are common side reactions during 1,3,4-thiadiazole synthesis, and how can they be minimized?
Basic Research Question
- Oxidation of Thiols : Prevented by inert atmospheres (N₂/Ar) and reducing agents (e.g., DTT) .
- Ring-Opening Hydrolysis : Avoid aqueous workup at high temperatures; use anhydrous solvents (e.g., dry THF) .
- Byproduct Removal : Employ liquid-liquid extraction (e.g., dichloromethane/HCl washes) and recrystallization (DMSO/water) .
How does the 1,1-dioxo-1,2-benzothiazol-3-amine group influence pharmacokinetics, and what modifications enhance metabolic stability?
Advanced Research Question
- PK Challenges : The sulfone group increases solubility but may reduce membrane permeability. LogP can be optimized via substituent tuning (e.g., fluorination of the piperidine ring) .
- Metabolic Stability : Replace labile methyl groups with deuterated analogs to slow CYP450-mediated oxidation .
- In Vitro Testing : Use liver microsomal assays to quantify half-life and identify vulnerable metabolic sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
